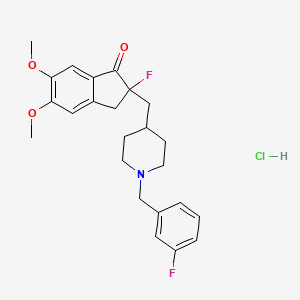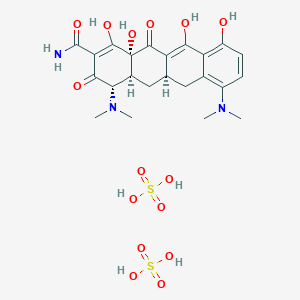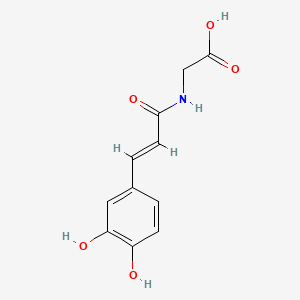
7-Decen-4-olide, (Z)-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Decen-4-olide, (Z)-(-)-: is a lactone compound known for its distinctive sweet, creamy, and flowery aroma. It is also referred to as γ-jasmolactone and is found in various essential oils such as jasmine and peppermint . This compound is notable for its presence in fruits like yellow passion fruits, peaches, nectarines, and mangoes, where it contributes to their characteristic scents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Decen-4-olide, (Z)-(-)- involves diastereomeric resolution to achieve high enantiomeric excess. One common method includes the use of optically active starting materials and catalysts to ensure the desired stereochemistry . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of 7-Decen-4-olide, (Z)-(-)- often employs large-scale synthesis techniques that ensure high purity and yield. The process may involve multiple steps, including the purification of intermediates and the final product through techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Decen-4-olide, (Z)-(-)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the lactone to its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohols from the lactone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
7-Decen-4-olide, (Z)-(-)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Decen-4-olide, (Z)-(-)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis and death . The compound’s aroma is attributed to its ability to bind to olfactory receptors, triggering sensory responses .
Comparaison Avec Des Composés Similaires
δ-Decalactone: Known for its nutty and creamy aroma.
δ-Jasmine Lactone: Has a fatty, milky, and flowery scent, similar to 7-Decen-4-olide, (Z)-(-)- but with additional creamy and nutty notes.
Uniqueness: 7-Decen-4-olide, (Z)-(-)- stands out due to its specific (Z)-configuration, which significantly influences its olfactory properties and biological activities. The ®-enantiomer of this compound has a much stronger odor compared to the (S)-enantiomer, making it particularly valuable in the fragrance industry .
Propriétés
Numéro CAS |
156041-99-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(5S)-5-[(Z)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m0/s1 |
Clé InChI |
NKNGVPNCSFZRSM-TYRPZCRBSA-N |
SMILES isomérique |
CC/C=C\CC[C@H]1CCC(=O)O1 |
SMILES canonique |
CCC=CCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)













